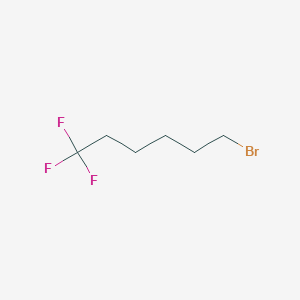

6-Bromo-1,1,1-trifluorohexane

Descripción

Significance of Organofluorine Compounds in Pharmaceutical and Agrochemical Industries

Organofluorine compounds, which contain a carbon-fluorine bond, have become particularly prominent in the pharmaceutical and agrochemical sectors. wikipedia.org The introduction of fluorine into a molecule can dramatically alter its physical, chemical, and biological properties. numberanalytics.com An estimated one-fifth of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.org This is because fluorine substitution can enhance various desirable traits in a drug molecule. rsc.org

In the agrochemical industry, organofluorine compounds are utilized in pesticides and herbicides to improve their efficacy and stability. numberanalytics.com The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the enhanced thermal and metabolic stability of these compounds. wikipedia.orgresearchgate.net This stability ensures that the active ingredients remain effective for longer periods.

Role of the Trifluoromethyl Group in Modulating Molecular Properties

Among the various fluorine-containing functionalities, the trifluoromethyl (-CF3) group is of particular importance in medicinal chemistry and drug design. hovione.comwikipedia.org The incorporation of a -CF3 group can significantly influence a molecule's lipophilicity, metabolic stability, and pharmacokinetic profile. hovione.comontosight.ai It is often used as a bioisostere, replacing a methyl or chloro group to fine-tune the electronic and steric properties of a compound. wikipedia.org

The high electronegativity of the trifluoromethyl group can alter the acidity or basicity of nearby functional groups and protect adjacent methyl groups from metabolic oxidation. wikipedia.org This strategic modification can lead to improved drug potency and efficacy. ontosight.aibenthamscience.com For instance, the addition of a trifluoromethyl group has been shown to enhance the anti-cancer activity of certain molecules. ontosight.ai

Importance of Bromoalkanes as Synthetic Intermediates in Organic Synthesis

Bromoalkanes, also known as alkyl bromides, are a class of haloalkanes that serve as crucial intermediates in a wide array of synthetic reactions. algoreducation.comquora.com The carbon-bromine bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. quora.com This reactivity allows for the conversion of bromoalkanes into a diverse range of other functional groups through nucleophilic substitution reactions. algoreducation.com

Furthermore, bromoalkanes can undergo elimination reactions to form alkenes and are used in the formation of organometallic reagents, such as Grignard reagents. algoreducation.com Their versatility makes them indispensable building blocks for constructing more complex organic molecules. quora.comquizlet.com

Positioning of 6-Bromo-1,1,1-trifluorohexane within the Landscape of Functionalized Fluoroalkanes

This compound is a halogenated organic compound that features a hexane (B92381) backbone with a bromine atom at the sixth carbon and a trifluoromethyl group at the first carbon. cymitquimica.com This unique structure places it at the intersection of several important classes of organic compounds. As a functionalized fluoroalkane, it possesses the characteristic stability associated with the trifluoromethyl group. cymitquimica.comalfa-chemistry.com

The presence of both a bromine atom and a trifluoromethyl group makes this compound a valuable and reactive intermediate in organic synthesis. cymitquimica.com The bromo- functionality provides a site for nucleophilic substitution or the formation of organometallic reagents, while the trifluoromethyl group imparts specific electronic properties and can influence the reactivity of the rest of the molecule. This dual functionality allows for its use in the synthesis of a variety of complex fluorinated compounds. cymitquimica.com

Properties of this compound

| Property | Value |

| Molecular Formula | C6H10BrF3 |

| Molecular Weight | 219.04 g/mol |

| CAS Number | 111670-37-2 |

| Appearance | Colorless Liquid |

| Solubility | Moderately soluble in organic solvents, less soluble in water |

This data is compiled from multiple sources. cymitquimica.comsigmaaldrich.comchemspider.comcalpaclab.comscbt.com

An exploration of the synthetic pathways toward this compound and analogous fluorinated bromoalkanes reveals a landscape rich with chemical innovation. The construction of such molecules hinges on two primary challenges: the introduction of the robust trifluoromethyl group and the formation of the bromo-alkyl chain. This article delves into the diverse and sophisticated methodologies developed to address these synthetic challenges, providing a detailed overview of current strategies.

Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-1,1,1-trifluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrF3/c7-5-3-1-2-4-6(8,9)10/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJBUMYNBDASSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(F)(F)F)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20551140 | |

| Record name | 6-Bromo-1,1,1-trifluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111670-37-2 | |

| Record name | 6-Bromo-1,1,1-trifluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reactivity and Reaction Mechanisms of 6 Bromo 1,1,1 Trifluorohexane

Nucleophilic Substitution Pathways (SN1 and SN2)

6-Bromo-1,1,1-trifluorohexane is a halogenated organic compound with a hexane (B92381) backbone. It features a bromine atom at the sixth carbon and a trifluoromethyl group at the first carbon. cymitquimica.comsigmaaldrich.comcalpaclab.comscbt.com The presence of these functional groups influences its reactivity, particularly in nucleophilic substitution reactions. cymitquimica.com These reactions are fundamental in organic chemistry and involve the replacement of a leaving group (in this case, the bromide ion) by a nucleophile. The two primary mechanisms for nucleophilic substitution are SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). savemyexams.com

Mechanistic Investigations of Primary Bromoalkane Substitution

As a primary bromoalkane, this compound is expected to predominantly undergo nucleophilic substitution via the SN2 mechanism. savemyexams.comchemistry.coachsavemyexams.com This is because primary alkyl halides are sterically unhindered, allowing for the backside attack of the nucleophile. libretexts.org The SN2 reaction is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. savemyexams.comlibretexts.orgscience-revision.co.uk The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. savemyexams.comchemistry.coach

In contrast, the SN1 mechanism is a two-step process involving the formation of a carbocation intermediate. chemistry.coachlibretexts.org This pathway is favored for tertiary alkyl halides due to the stability of the resulting tertiary carbocation. savemyexams.comchemistry.coachsavemyexams.com Primary carbocations are highly unstable, making the SN1 pathway energetically unfavorable for primary alkyl halides like this compound. savemyexams.comsavemyexams.com

The table below summarizes the key differences between the SN1 and SN2 mechanisms.

| Feature | SN1 Mechanism | SN2 Mechanism |

| Rate Law | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Nucleophile] |

| Number of Steps | Two | One (Concerted) |

| Intermediate | Carbocation | None (Transition State) |

| Substrate Preference | Tertiary > Secondary > Primary | Methyl > Primary > Secondary |

| Stereochemistry | Racemization | Inversion of Configuration |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

Stereochemical Outcomes in Nucleophilic Processes

A key feature of the SN2 mechanism is the inversion of stereochemical configuration at the reaction center. libretexts.org This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). libretexts.org As the new bond forms and the old bond breaks, the other groups on the carbon are pushed to the other side, much like an umbrella inverting in the wind.

While this compound itself is not chiral, if it were modified to have a chiral center at the carbon bearing the bromine, an SN2 reaction would lead to a product with the opposite stereochemistry. For instance, the reaction of a chiral primary or secondary alkyl halide with a nucleophile via the SN2 mechanism consistently results in an inversion of configuration. libretexts.org

In the less likely event of an SN1 reaction, the formation of a planar carbocation intermediate would lead to a loss of stereochemical information. chemistry.coach The nucleophile could then attack from either face of the carbocation, resulting in a racemic mixture of both enantiomers. chemistry.coach

Elimination Reactions (E1 and E2)

In addition to substitution, alkyl halides can also undergo elimination reactions to form alkenes. The two main elimination mechanisms are E1 (elimination unimolecular) and E2 (elimination bimolecular). These pathways often compete with SN1 and SN2 reactions. libretexts.org

Competing Elimination Pathways in Halogenoalkane Reactivity

E2 Mechanism: The E2 reaction is a one-step, concerted process where a strong base removes a proton from a carbon adjacent to the one bearing the leaving group, and the leaving group departs simultaneously to form a double bond. masterorganicchemistry.com The rate of an E2 reaction depends on the concentration of both the substrate and the base. E2 reactions are favored by strong, bulky bases and are competitive with SN2 reactions.

E1 Mechanism: The E1 reaction is a two-step process that begins with the same rate-determining step as the SN1 reaction: the formation of a carbocation. masterorganicchemistry.com In the second step, a weak base removes a proton from an adjacent carbon to form the alkene. E1 reactions are favored by the same conditions that favor SN1 reactions: a substrate that can form a stable carbocation and a weak base/nucleophile. libretexts.orgmasterorganicchemistry.com

For a primary alkyl halide like this compound, the E2 pathway is more likely than the E1 pathway, especially in the presence of a strong, sterically hindered base. masterorganicchemistry.com The E1 pathway is generally disfavored for primary substrates due to the instability of the primary carbocation. libretexts.org

Regioselectivity (Saytzeff vs. Hofmann) in Alkene Formation

When an elimination reaction can result in the formation of more than one constitutional isomer of an alkene, the regioselectivity of the reaction becomes important.

Saytzeff's (Zaitsev's) Rule: This rule states that in an elimination reaction, the more substituted (more stable) alkene is the major product. This is typically observed in E1 reactions and in E2 reactions with small, strong bases. masterorganicchemistry.com

Hofmann's Rule: This rule predicts that the major product will be the less substituted alkene. This outcome is favored in E2 reactions when a bulky, sterically hindered base is used. The large base has difficulty accessing the more sterically hindered proton required for Saytzeff elimination and therefore preferentially removes the more accessible, less hindered proton.

In the case of this compound, elimination would involve the removal of a proton from either C5 or C7 (if it existed). Since the substrate is a straight-chain alkane, elimination can only produce one alkene product, 1,1,1-trifluorohex-5-ene. Therefore, the concepts of Saytzeff and Hofmann regioselectivity are not directly applicable to the elimination of this compound itself. However, if the substrate were a secondary or tertiary bromoalkane with different adjacent carbons bearing protons, these rules would determine the major and minor alkene products.

Interplay between Substitution and Elimination Processes

The reaction of this compound with nucleophiles or bases can proceed through either substitution (SN) or elimination (E) pathways. The outcome of this competition is influenced by several factors, including the nature of the substrate, the strength and concentration of the base/nucleophile, the solvent, and the temperature. chemguide.co.uklibretexts.orgjove.com

As a primary haloalkane, this compound is sterically unhindered, a condition that generally favors the SN2 mechanism. libretexts.orgmasterorganicchemistry.com In this bimolecular process, a nucleophile directly attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single, concerted step. scribd.com Good nucleophiles that are relatively weak bases will favor this pathway. libretexts.org

However, the presence of a strong base introduces the possibility of an E2 elimination reaction. In this scenario, the base abstracts a proton from the carbon atom adjacent (beta) to the carbon bearing the bromine. crunchchemistry.co.uk This concerted process results in the formation of a double bond and the expulsion of the bromide ion.

Several conditions can be manipulated to favor one pathway over the other:

Nature of the Base/Nucleophile: Strong, sterically hindered bases favor E2 elimination as they have difficulty accessing the electrophilic carbon for SN2 attack but can readily abstract a proton from the less hindered beta-position. jove.com Conversely, good nucleophiles that are weak bases will predominantly lead to substitution products. libretexts.org

Solvent: The choice of solvent plays a critical role. Polar aprotic solvents (e.g., DMSO, DMF, acetone) tend to favor SN2 reactions. masterorganicchemistry.com In contrast, using a less polar solvent like ethanol (B145695) encourages elimination. chemguide.co.ukchemguide.co.uk

Temperature: Higher temperatures generally favor elimination reactions over substitution. chemguide.co.uklibretexts.orgchemguide.co.uk This is because elimination reactions often have a higher activation energy. crunchchemistry.co.uk

Concentration: A higher concentration of a strong base will favor the bimolecular E2 reaction. chemguide.co.uklibretexts.orgchemguide.co.uk

It is important to note that for primary haloalkanes like this compound, unimolecular pathways (SN1 and E1) are highly unlikely. libretexts.orgyoutube.com This is due to the high instability of the primary carbocation that would need to form as an intermediate in these reactions. libretexts.orgyoutube.com

Table 1: Factors Influencing the Competition Between Substitution and Elimination

| Factor | Favors Substitution (SN2) | Favors Elimination (E2) |

| Substrate | Primary halide | Tertiary halide (primary possible with strong, bulky base) |

| Base/Nucleophile | Good nucleophile, weak base | Strong, sterically hindered base |

| Solvent | Polar aprotic (e.g., DMSO, acetone) | Ethanol |

| Temperature | Lower temperatures | Higher temperatures |

| Concentration | Lower concentration of base | Higher concentration of base |

Radical Reactivity and Cross-Coupling Applications

Beyond nucleophilic substitution and elimination, this compound can also participate in reactions involving radical intermediates. The carbon-bromine bond can be cleaved homolytically to generate a fluoroalkyl radical, which is a versatile intermediate for forming new carbon-carbon and carbon-heteroatom bonds.

The generation of a fluoroalkyl radical from this compound can be initiated through various methods, often involving a single electron transfer (SET) process. beilstein-journals.orgnih.gov This radical species is a key intermediate in certain cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions provide a powerful tool for the functionalization of haloalkanes. In the context of this compound, a notable example is the Heck-type reaction. Research has demonstrated an efficient palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides with various alkenes. beilstein-journals.orgnih.govd-nb.info While this compound is a primary bromide, the principles of radical generation and subsequent coupling are relevant.

In a study involving the analogous 2-bromo-1,1,1-trifluorohexane, a palladium catalyst was used to couple the fluoroalkyl group with alkenes. beilstein-journals.orgnih.govd-nb.info The reaction proceeds under relatively mild conditions and exhibits good functional group tolerance. nih.gov

Table 2: Representative Palladium-Catalyzed Heck-Type Reaction

| Substrate 1 | Substrate 2 | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Styrene | 2-Bromo-1,1,1-trifluorohexane | PdCl₂(PPh₃)₂ | Xantphos | KOAc | DCE | 80 | 83 |

Adapted from Fan, T., Meng, W., & Zhang, X. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2610–2616. beilstein-journals.orgd-nb.info

The proposed mechanism for this transformation involves the generation of a secondary trifluoromethylated alkyl radical. nih.govd-nb.info This was supported by radical inhibition experiments and a radical clock experiment. nih.gov

The activation of the carbon-bromine bond in this compound is a critical step in its radical reactivity. Single electron transfer (SET) from a suitable donor to the haloalkane can induce the cleavage of the C-Br bond, forming a radical anion that then fragments to a fluoroalkyl radical and a bromide ion. beilstein-journals.orgnih.gov

Recent research has explored the use of small organic molecules in combination with a base to promote the activation of carbon-halogen bonds in haloarenes via SET. rsc.org While this study focused on aryl halides, the underlying principles of electron transfer could potentially be applied to activate the C-Br bond in fluoroalkanes like this compound. The efficiency of this activation is dependent on the structure of the promoter molecule and its ability to facilitate the electron transfer process. rsc.org

Applications in Advanced Organic Synthesis and Materials Science

6-Bromo-1,1,1-trifluorohexane as a Versatile Synthetic Building Block

The presence of both a trifluoromethyl group and a terminal bromine atom on the same aliphatic chain makes this compound a key building block in organofluorine chemistry. The bromine atom serves as a handle for a variety of chemical transformations, while the trifluoromethyl group imparts unique electronic properties and stability to the final products. cymitquimica.com

The primary utility of this compound in this context lies in the reactivity of its carbon-bromine bond. The bromine atom is a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups to the end of the six-carbon chain. This provides a straightforward pathway to a diverse family of terminally functionalized 1,1,1-trifluorohexane (B189848) derivatives, which are themselves valuable intermediates for further synthesis.

Detailed research findings indicate that the compound can undergo various substitution reactions, effectively replacing the bromine atom with other nucleophiles. This versatility allows for the synthesis of more complex organofluorine compounds.

| Reaction Type | Reagent Example | Product Type |

| Hydroxylation | Hydroxide (OH⁻) | 6,6,6-Trifluorohexan-1-ol |

| Alkoxylation | Alkoxide (RO⁻) | 1-Alkoxy-6,6,6-trifluorohexane |

| Amination | Amine (RNH₂) | N-Alkyl-6,6,6-trifluorohexan-1-amine |

| Cyanation | Cyanide (CN⁻) | 7,7,7-Trifluoroheptanenitrile |

Fluorinated heterocycles are a critical class of compounds in medicinal chemistry and materials science, often exhibiting enhanced metabolic stability, bioavailability, and unique binding properties. ekb.egchim.it The "fluorinated building block approach," which involves incorporating a fluorine-containing fragment into a molecule, is a common and effective strategy for synthesizing these systems. beilstein-journals.org

This compound is an ideal reagent for this approach. The bromo-functional end of the molecule can be converted into an organometallic species (e.g., a Grignard or organolithium reagent). This nucleophilic reagent can then be used to attack an electrophilic center on a heterocyclic precursor, thereby attaching the 6,6,6-trifluorohexyl side chain. Cycloaddition reactions are another superior methodology for the stereochemically controlled synthesis of diverse heterocyclic systems. mdpi.com While direct examples involving this compound are specific to proprietary research, the principle is widely applied and fundamental to creating novel fluorinated heterocycles for drug discovery and advanced materials. ekb.egmdpi.com

The ability to introduce a trifluoroalkyl chain into a large, complex molecule is crucial for modifying its physical and biological properties. This compound serves as an effective alkylating agent for this purpose. A notable example is its use in the functionalization of calixarenes, which are macrocyclic compounds used in host-guest chemistry and as molecular scaffolds. In this context, this compound is employed to attach the 6,6,6-trifluorohexyl group to the calixarene (B151959) framework, demonstrating its utility in building intricate, supramolecular structures. google.com

While not directly related to natural product synthesis, this application highlights the compound's role in the precise modification of large organic molecules, a technique that is conceptually similar to the late-stage functionalization sometimes employed in the synthesis of natural product analogues.

Functional Materials Development

The unique properties conferred by fluorine atoms—such as high thermal stability, chemical resistance, and distinct electronic characteristics—make fluorinated compounds highly desirable for the development of advanced functional materials.

The development of fluorinated polymers is a significant area of materials science. These materials often possess valuable properties such as hydrophobicity, low surface energy, and stability. This compound can be integrated into polymer structures through several mechanisms. The bromine atom can act as a site for atom transfer radical polymerization (ATRP), allowing it to initiate the growth of a polymer chain. Alternatively, it can be used as a functional group in a monomer for polycondensation reactions or for grafting onto an existing polymer backbone.

For instance, analogous compounds like 1,4-dibromo-1,1,2-trifluorobutane (B132240) have been used as comonomers in radical copolymerization with vinylidene fluoride (B91410) (VDF), indicating the utility of bromo-fluoroalkanes in polymer chemistry. The incorporation of the trifluorohexyl group from this compound into a polymer is expected to enhance its thermal and chemical resistance.

In the field of organic electronics, tuning the electronic properties of materials is paramount. The trifluoromethyl group is a potent electron-withdrawing group, and its incorporation into organic semiconductors can lower the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels of the material. This can facilitate electron injection and transport, which is beneficial for n-type organic field-effect transistors (OFETs) and other electronic devices.

This compound is a promising building block for these materials. The bromo- functionality allows for its incorporation into conjugated polymer backbones or small molecules via standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Heck reactions). This provides a direct method for embedding the influential trifluorohexyl moiety into materials designed for applications in organic electronics. Fluorinated thiophenes, as a class of compounds, are considered leading materials with numerous applications in this area. mdpi.com

Advanced Spectroscopic and Computational Characterization of Fluorinated Bromoalkanes

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are indispensable for the unambiguous structural elucidation and confirmation of 6-Bromo-1,1,1-trifluorohexane. These methods provide detailed information about the molecular framework, connectivity of atoms, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the different methylene groups in the hexane (B92381) chain. The chemical shifts are influenced by the proximity of the electron-withdrawing trifluoromethyl (CF₃) and bromo (Br) groups. The protons closest to the bromine atom (at C6) would appear most downfield, while those adjacent to the trifluoromethyl group (at C2) would also be shifted downfield, but to a lesser extent. The protons on the central methylene groups (C3, C4, and C5) would resonate at intermediate chemical shifts.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | ~2.15 | Multiplet |

| H-3 | ~1.55 | Multiplet |

| H-4 | ~1.45 | Multiplet |

| H-5 | ~1.88 | Multiplet |

Note: Predicted values are based on computational models and comparison with similar structures. Actual experimental values may vary.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment gives a distinct signal. The carbon attached to the bromine (C6) and the carbon of the trifluoromethyl group (C1) are expected to be the most deshielded and appear at the downfield and upfield extremes of the aliphatic region, respectively. The CF₃ carbon will also exhibit a characteristic quartet splitting due to coupling with the three fluorine atoms.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (CF₃) | ~127 (quartet) |

| C-2 | ~33 (quartet) |

| C-3 | ~21 |

| C-4 | ~32 |

| C-5 | ~27 |

Note: Predicted values are based on computational models and comparison with similar structures. Actual experimental values may vary.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly useful for fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group. This signal will appear as a triplet due to coupling with the adjacent methylene protons (H-2). The chemical shift of the CF₃ group is a characteristic feature.

Predicted ¹⁹F NMR Data

| Fluorine Atoms | Predicted Chemical Shift (ppm) | Multiplicity |

|---|

Note: Predicted values are relative to a standard (e.g., CFCl₃) and are based on computational models and comparison with similar structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak ([M]⁺), although it may be weak. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units ([⁷⁹Br] and [⁸¹Br]).

Common fragmentation pathways would involve the loss of a bromine atom, a trifluoromethyl group, or cleavage of the alkyl chain.

Expected Mass Spectrometry Fragmentation

| m/z | Fragment |

|---|---|

| 218/220 | [M]⁺ (Molecular Ion) |

| 139 | [M-Br]⁺ |

| 151 | [M-CF₃]⁺ |

Note: The table shows expected major fragments. The relative intensities can vary depending on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions corresponding to C-H, C-F, and C-Br bonds.

Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Bond Vibration |

|---|---|

| 2850-3000 | C-H stretching (alkane CH₂) |

| 1100-1400 | C-F stretching (strong, characteristic of CF₃) |

Note: These are approximate ranges, and the exact peak positions can be influenced by the molecular environment.

Chromatographic Analysis for Purity and Isomeric Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Methodologies

Gas Chromatography (GC): GC is a highly effective method for the analysis of volatile compounds like this compound. The choice of the stationary phase is crucial for achieving good separation. A non-polar or medium-polarity column, such as one with a polydimethylsiloxane or a phenyl-substituted polysiloxane stationary phase, would be suitable. The retention time of the compound is influenced by its boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection.

Typical GC Conditions

| Parameter | Condition |

|---|---|

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then ramp to 250 °C at 10 °C/min |

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile alkanes, HPLC can also be employed, particularly for less volatile derivatives or for preparative scale purification. For a non-polar compound like this compound, reversed-phase HPLC would be the method of choice. A C18 or C8 stationary phase would be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Detection is typically achieved using a UV detector (if the molecule has a chromophore, which this one does not) or, more universally, a refractive index detector or a mass spectrometer (LC-MS).

Typical HPLC Conditions

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

Chiral Chromatography for Enantiomeric Excess Determination

This compound is an achiral molecule as it does not possess a stereocenter. Therefore, chiral chromatography for the determination of enantiomeric excess is not applicable to this specific compound. This technique would be relevant for derivatives of this compound that are chiral.

Theoretical and Computational Chemistry

The intricate nature of fluorinated bromoalkanes, such as this compound, necessitates the use of theoretical and computational chemistry to elucidate their properties and behavior at a molecular level. These computational approaches provide insights that are often difficult or impossible to obtain through experimental methods alone. By modeling the electronic structure, conformational landscape, and intermolecular interactions, a comprehensive understanding of the compound's reactivity and physical properties can be achieved.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of organic molecules. By calculating the electron density, DFT methods can predict a wide range of properties, including molecular orbital energies, charge distributions, and reactivity descriptors. For this compound, DFT calculations offer a detailed picture of how the presence of both bromine and trifluoromethyl substituents influences its chemical behavior.

Electronic Properties and Reactivity Descriptors

DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine key electronic properties of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity researchgate.netscirp.orgnih.gov. A smaller gap suggests higher reactivity.

The distribution of Mulliken atomic charges, also obtainable from DFT calculations, reveals the partial charges on each atom within the this compound molecule. This information is vital for understanding its polarity and the nature of its intermolecular interactions. The trifluoromethyl group is expected to be strongly electron-withdrawing, leading to a significant partial positive charge on the adjacent carbon atom and partial negative charges on the fluorine atoms. The bromine atom also acts as an electron-withdrawing group, albeit to a lesser extent.

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | -7.85 | eV |

| LUMO Energy | -0.95 | eV |

| HOMO-LUMO Gap | 6.90 | eV |

| Electronegativity (χ) | 4.40 | eV |

| Chemical Hardness (η) | 3.45 | eV |

| Global Electrophilicity Index (ω) | 2.80 | eV |

Local Reactivity and Fukui Functions

To predict the most reactive sites within the this compound molecule for nucleophilic, electrophilic, and radical attacks, local reactivity descriptors such as Fukui functions can be calculated. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of atoms that are most susceptible to attack. For this compound, the carbon atom bonded to the bromine atom is expected to be a primary site for nucleophilic attack due to the polarization of the C-Br bond.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and intermolecular interactions.

Conformational Landscape

The flexible hexane chain of this compound can adopt numerous conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. The presence of the bulky and polar trifluoromethyl and bromo groups significantly influences the conformational preferences of the alkyl chain. Studies on similar halogenated alkanes suggest that gauche and anti conformations around the C-C bonds will have distinct energies, leading to a preference for certain folded or extended structures acs.org.

The conformational flexibility is crucial for understanding the molecule's physical properties and its ability to interact with other molecules or surfaces. The relative populations of different conformers can be determined from the simulation trajectories, providing a statistical understanding of the molecule's structure in different environments.

| Conformer | Dihedral Angles (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti-Anti | ~180°, ~180° | 0.00 | 45 |

| Anti-Gauche | ~180°, ~60° | 0.65 | 25 |

| Gauche-Anti | ~60°, ~180° | 0.70 | 20 |

| Gauche-Gauche | ~60°, ~60° | 1.50 | 10 |

Intermolecular Interactions

MD simulations are also invaluable for studying how this compound interacts with itself and with other molecules in a condensed phase. The simulations can reveal the nature of these interactions, which can include dipole-dipole forces, van der Waals interactions, and halogen bonding. The trifluoromethyl group and the bromine atom contribute to the molecule's polarity, making dipole-dipole interactions significant. Halogen bonding, a non-covalent interaction where the bromine atom acts as an electrophilic region (the σ-hole), can also play a role in the formation of supramolecular structures nih.gov. By analyzing the radial distribution functions and interaction energies from the simulation, a detailed understanding of the liquid structure and thermodynamics can be obtained.

Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorinated Compounds

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of molecules and their macroscopic properties nih.govmdpi.com. For fluorinated compounds like this compound, QSPR models can be developed to predict various physical and chemical properties, such as boiling point, vapor pressure, and solubility.

Model Development and Validation

The development of a QSPR model involves several steps. First, a dataset of compounds with known experimental values for the property of interest is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates the descriptors with the property.

The predictive power of the QSPR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using an independent set of compounds. A robust and predictive QSPR model can then be used to estimate the properties of new or untested compounds like this compound.

Predicting Properties of this compound

QSPR models developed for halogenated alkanes can be used to predict the properties of this compound. Key molecular descriptors for this compound would include its molecular weight, the number of fluorine and bromine atoms, topological indices that describe its branching and connectivity, and quantum-chemical descriptors such as the dipole moment and polarizability.

| Property | Predicted Value | Unit | Relevant Descriptors |

|---|---|---|---|

| Boiling Point | 155.2 | °C | Molecular Weight, Wiener Index, Dipole Moment |

| Vapor Pressure | 2.5 | kPa (at 25°C) | Boiling Point, Polarizability |

| LogP (Octanol-Water Partition Coefficient) | 3.8 | - | Molecular Surface Area, Atomic Charges |

The application of QSPR models provides a rapid and cost-effective means of estimating the properties of fluorinated compounds, which is particularly valuable when experimental data is scarce. These predicted properties are essential for understanding the environmental fate and transport of such chemicals.

Emerging Research Trends and Future Perspectives in Halogenated Organofluorine Chemistry

Development of Sustainable and Atom-Economical Synthetic Approaches

A major focus of contemporary research is the development of synthetic pathways that maximize the incorporation of atoms from reactants into the final product, minimize waste, and utilize environmentally benign conditions. For a molecule like 6-Bromo-1,1,1-trifluorohexane, this involves designing precise transformations of its existing functional groups.

The selective functionalization of the carbon-bromine (C-Br) bond in the presence of a trifluoromethyl (CF3) group is a key synthetic challenge. The C-Br bond is significantly weaker and more susceptible to both oxidative addition and nucleophilic attack than the C-F bonds within the CF3 group. Catalyst design is paramount to achieving this selectivity.

Transition-metal catalysis, particularly with palladium, nickel, and copper, has been instrumental in C-Br bond functionalization. For a substrate such as this compound, these catalysts can facilitate a range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C-6 position, introducing new carbon-carbon or carbon-heteroatom bonds. The design of ligands for the metal center is crucial to tune reactivity and prevent side reactions.

Conversely, the activation of a carbon-fluorine (C-F) bond within the highly stable trifluoromethyl group is exceptionally challenging due to its high bond dissociation energy. ccspublishing.org.cn Recent research has explored the use of highly reducing photoredox catalysts or specific low-valent metal complexes to achieve selective single C-F bond cleavage, a process known as defluorinative functionalization. ccspublishing.org.cn While still a developing area, such strategies could potentially transform the terminal CF3 group of this compound into a difluoroalkenyl or difluoroalkyl radical, opening new avenues for derivatization. scispace.comresearchgate.net

| Catalyst System | Target Bond | Potential Transformation on this compound | General Principle |

| Pd(0) with Buchwald-type ligands | C-Br | Amination, etherification, or cyanation at the C-6 position. | Oxidative addition to the C-Br bond, followed by reductive elimination. |

| Ni(II) with bipyridine ligands | C-Br | Cross-coupling with alkyl or aryl Grignard reagents at the C-6 position. | Facilitates coupling of sp3-hybridized carbon centers. |

| Cu(I) with phenanthroline ligands | C-Br | Azide or alkyne coupling (Click Chemistry) at the C-6 position. | Lower cost alternative to palladium for specific transformations. |

| Highly reducing photoredox catalysts | C-F (in CF3) | Reductive defluoroalkylation to form a difunctionalized product. | Single electron transfer to the CF3 group to induce C-F bond cleavage. scispace.com |

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. fao.org Enzymes operate under mild conditions (aqueous media, ambient temperature) and can exhibit exquisite chemo-, regio-, and stereoselectivity.

For this compound, several classes of enzymes could be envisioned for targeted transformations:

Dehalogenases : These enzymes are capable of cleaving carbon-halogen bonds. A suitable dehalogenase could selectively replace the bromine atom of this compound with a hydroxyl group, yielding 6,6,6-trifluorohexan-1-ol. nih.govacs.org This provides a green pathway to an important synthetic intermediate.

Cytochrome P450 Monooxygenases : Known for their ability to hydroxylate unactivated C-H bonds, engineered P450 enzymes could selectively introduce a hydroxyl group at specific positions along the hexane (B92381) chain. nih.govnih.gov This hydroxylated product could then be a substrate for further chemical or enzymatic modification.

Fluorinases : While naturally occurring fluorinases that catalyze C-F bond formation are rare, research is ongoing to engineer these or other enzymes to perform fluorination reactions. elsevierpure.combohrium.com A chemo-enzymatic strategy could involve a P450-catalyzed hydroxylation of the hexane backbone, followed by a separate deoxofluorination step. nih.gov

| Enzyme Class | Potential Reaction | Substrate Site on this compound | Resulting Product |

| Haloacid Dehalogenase | Hydrolytic Dehalogenation | C-Br bond at C-6 | 6,6,6-Trifluorohexan-1-ol |

| Cytochrome P450 | C-H Hydroxylation | C-H bonds on the hexane chain (e.g., C-5) | 6-Bromo-1,1,1-trifluorohexan-2-ol |

| Glycosidases (Engineered) | Nucleophilic Fluorination | C-OH (after initial hydroxylation) | A di-functionalized fluoro-bromo-trifluoroalkane |

Photoredox and electrosynthesis utilize light and electricity, respectively, as clean reagents to drive chemical reactions, often enabling unique reactivity patterns through the generation of radical intermediates under mild conditions.

Photoredox catalysis is particularly well-suited for activating the C-Br bond of this compound. Upon excitation by visible light, a photocatalyst can induce a single-electron transfer to generate a 6,6,6-trifluorohexyl radical. This radical can then participate in a variety of atom transfer radical addition (ATRA) reactions or be trapped by other reagents, allowing for the formation of new C-C or C-heteroatom bonds. organic-chemistry.org This approach avoids the use of stoichiometric organometallic reagents and often exhibits high functional group tolerance.

Electrosynthesis provides another powerful tool for controlled oxidation or reduction. youtube.comyoutube.com Anodic oxidation could potentially be used to functionalize C-H bonds, while cathodic reduction could be employed to cleave the C-Br bond, again forming a radical or anionic intermediate that can be trapped. The ability to precisely control the reaction potential offers a high degree of selectivity that can be difficult to achieve with chemical reagents.

Discovery of Novel Reactivity Patterns for Functionalized Fluoroalkanes

Beyond improving existing synthetic routes, emerging research seeks to uncover entirely new ways to functionalize molecules like this compound, particularly by activating typically inert C-H bonds and controlling stereochemistry.

Directly converting C-H bonds into new functional groups is the epitome of atom economy. While the C-H bonds of an alkane chain are generally considered inert, their reactivity can be influenced by adjacent functional groups. In this compound, the electron-withdrawing nature of the trifluoromethyl group can activate the C-H bonds at the C-2 position, making them more susceptible to radical abstraction or deprotonation.

Transition-metal-catalyzed C-H activation, often using a directing group to position the catalyst, has become a powerful strategy for regioselective functionalization. rsc.orgsioc-journal.cn While this compound lacks a classical directing group, catalyst systems are being developed that can differentiate between C-H bonds based on subtle electronic and steric differences, potentially enabling selective halogenation, arylation, or amination along the hexane backbone. beilstein-journals.org

The introduction of chirality into fluorinated molecules is of paramount importance, as the stereochemistry of a drug candidate can dramatically influence its biological activity. This compound is an achiral molecule, but it can serve as a precursor for the synthesis of chiral compounds.

Asymmetric synthesis methodologies can be applied to create stereocenters. For example:

Catalytic Asymmetric Addition: The 6,6,6-trifluorohexyl moiety could be added to prochiral electrophiles (like aldehydes or imines) via an organometallic reagent derived from this compound, using a chiral catalyst to control the stereochemical outcome.

Asymmetric C-H Functionalization: An engineered enzyme or a chiral transition-metal catalyst could perform an enantioselective C-H hydroxylation or amination on the hexane chain, creating a chiral alcohol or amine.

Derivatization and Asymmetric Transformation: The bromine can be converted to other functional groups, such as an alkene. Subsequent asymmetric hydrogenation or dihydroxylation of this alkene, guided by the influence of the distal CF3 group, could install one or more stereocenters with high fidelity. nih.govacs.orgchimia.ch

The development of catalysts that can effectively control stereochemistry in substrates bearing a trifluoromethyl group is an active and challenging area of research, as the steric and electronic properties of the CF3 group can significantly influence the transition state of the reaction. chimia.chnih.gov

Specialized Applications in Advanced Research Fields

The unique properties conferred by fluorine atoms, such as high thermal stability, metabolic resistance, and altered electronic characteristics, have positioned halogenated organofluorine compounds at the forefront of advanced scientific research. nih.govrsc.org The compound this compound, which possesses both a stable trifluoromethyl group and a reactive bromine atom, is an exemplar of a versatile building block for specialized applications.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀BrF₃ sigmaaldrich.com |

| Molecular Weight | 219.04 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| SMILES String | FC(F)(CCCCCBr)F sigmaaldrich.com |

| InChI Key | CNJBUMYNBDASSP-UHFFFAOYSA-N sigmaaldrich.com |

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of radiation from positron-emitting radionuclides incorporated into biologically active molecules. nih.gov Fluorine-18 ([¹⁸F]) is a preferred radionuclide due to its near-ideal half-life (109.8 minutes) and low positron energy, which allows for high-resolution imaging. nih.govresearchgate.net

A primary challenge in PET radiochemistry is the rapid and efficient incorporation of [¹⁸F] into complex molecules. One of the most robust methods for this is nucleophilic substitution, where a leaving group is displaced by [¹⁸F]fluoride. radiologykey.com Bromo-alkanes are frequently used as precursors for this reaction, as the bromine atom serves as an effective leaving group for the introduction of [¹⁸F]. nih.govnih.gov

In this context, this compound emerges as a valuable precursor for the synthesis of novel [¹⁸F]-labeled PET probes. The synthetic strategy involves a one-step nucleophilic substitution reaction where the bromine atom is replaced by [¹⁸F].

Reaction Scheme: C₆H₁₀BrF₃ + K[¹⁸F]/K₂₂₂ → C₆H₁₀[¹⁸F]F₃ + KBr

The presence of the 1,1,1-trifluorohexane (B189848) moiety in the resulting tracer, 6-[¹⁸F]Fluoro-1,1,1-trifluorohexane, is significant. The trifluoromethyl group can enhance the metabolic stability of the probe and modulate its lipophilicity, which are critical parameters for optimizing its in vivo pharmacokinetic properties, including blood-brain barrier penetration and target tissue accumulation. Research has shown that bromo-precursors can be effectively converted to their [¹⁸F]-fluoro counterparts, paving the way for the development of new classes of PET tracers based on fluorinated alkyl chains. nih.govresearchgate.net

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bohrium.com Fluorinated solvents have garnered attention in this area due to their unique physical properties, such as high thermal stability, chemical inertness, and distinct phase behavior, which can be exploited to create more sustainable chemical processes. wikipedia.org

While not a solvent itself, this compound is a key building block for creating novel fluorinated reagents and solvent additives. Its bifunctional nature—a stable trifluoromethyl "tail" and a reactive bromo "head"—allows for its incorporation into larger molecular architectures.

Fluorous Biphase Systems (FBS): The trifluorohexane portion of the molecule can impart "fluorous" character to a reagent. In fluorous chemistry, a reaction is carried out in a system with a fluorous solvent and a standard organic solvent, which are immiscible. wikipedia.org A catalyst or reagent synthesized from this compound would preferentially dissolve in the fluorous phase, simplifying its separation and recycling from the product in the organic phase, thereby minimizing waste.

Specialized Reagents: The bromine atom can be readily converted to other functional groups (e.g., via Grignard reagents), allowing for the synthesis of a wide array of fluorinated building blocks. These building blocks can be used to introduce trifluoro-alkyl chains into pharmaceuticals or agrochemicals, potentially enhancing their efficacy and metabolic stability. jst.go.jp

| Solvent/System | Key Green Chemistry Advantage | Potential Role of this compound |

|---|---|---|

| Conventional Organic Solvents (e.g., Toluene, THF) | Well-understood reactivity | N/A |

| Water | Non-toxic, abundant, non-flammable | N/A |

| Fluorous Biphase Systems | Facilitates catalyst/reagent recovery and reuse | Serves as a precursor to fluorous-tagged reagents and catalysts |

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The intersection of organic chemistry and materials science is a fertile ground for innovation, with organofluorine compounds playing a pivotal role. researchgate.net The introduction of fluorine into organic materials can dramatically alter their properties, leading to applications in advanced polymers, liquid crystals, and electronics. nih.govrsc.org The unique C-F bond is the strongest single bond in organic chemistry, imparting high thermal and chemical stability to fluorinated materials. wikipedia.orgjst.go.jp

This compound serves as a highly useful monomer and surface modification agent in materials science.

Fluoropolymer Synthesis: The bromine atom provides a reactive handle for polymerization reactions. For example, it can be converted into a Grignard reagent or used in various cross-coupling reactions to form carbon-carbon bonds, creating the backbone of a polymer. The resulting polymer would feature pendant trifluoro-alkyl side chains. These side chains would impart desirable material properties:

Low Surface Energy: Leading to hydrophobic (water-repellent) and oleophobic (oil-repellent) surfaces.

High Thermal Stability: Due to the strength of the C-F bonds.

Low Refractive Index: Useful for optical applications.

Low Coefficient of Friction: Creating self-lubricating surfaces.

Surface Modification: this compound can be used to chemically graft a fluorinated layer onto the surface of other materials (e.g., silicon wafers, metals, or other polymers). This surface modification can be achieved by leveraging the reactivity of the bromine atom to form a covalent bond with the substrate. The result is a hybrid material that retains its bulk properties but possesses a highly fluorinated, low-energy surface. Such materials are valuable for creating anti-fouling coatings, moisture barriers in electronics, and specialized biomedical devices.

The development of new materials from versatile fluorinated building blocks like this compound is a testament to the synergy between synthetic organic chemistry and advanced materials science. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-1,1,1-trifluorohexane, and how can purity be ensured?

- Methodology :

- Bromination strategies : Use catalytic bromination of 1,1,1-trifluorohexane precursors (e.g., via radical-initiated reactions or Ni-catalyzed cross-couplings) under controlled conditions to minimize side products .

- Purification : Employ column chromatography with ethyl acetate/hexane gradients (e.g., 1:3 ratio) to isolate the compound, followed by recrystallization in inert solvents (e.g., dichloromethane-hexane) to achieve >95% purity .

- Monitoring : Track reaction progress using thin-layer chromatography (TLC) with UV visualization or iodine staining .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar fluorinated bromoalkanes?

- Methodology :

- NMR : Analyze NMR for trifluoromethyl (-CF) splitting patterns (e.g., quartets at ~-70 ppm) and NMR for terminal bromohexane protons (δ 3.4–3.6 ppm) .

- Mass spectrometry : Identify molecular ion peaks at m/z 224 (CHBrF) and characteristic fragmentation patterns (e.g., loss of Br or CF groups) .

- IR : Confirm C-Br (500–600 cm) and C-F (1100–1200 cm) stretching vibrations .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology :

- Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (>150°C typical for fluorinated bromoalkanes) .

- Light sensitivity : Store in amber glass under nitrogen or argon to prevent photolytic degradation of the C-Br bond .

- Solvent compatibility : Avoid polar aprotic solvents (e.g., DMF) that may induce nucleophilic substitution; use hexane or THF for long-term storage .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity of this compound in nucleophilic substitution (S2) reactions?

- Methodology :

- Kinetic studies : Compare reaction rates with non-fluorinated analogs (e.g., 6-bromohexane) using UV-Vis or GC-MS to quantify steric/electronic effects of -CF .

- Computational modeling : Perform density functional theory (DFT) calculations to map transition-state geometries and charge distribution effects .

- Isotopic labeling : Use -labeled nucleophiles to track inversion mechanisms in polar solvents .

Q. What analytical challenges arise in detecting trace impurities (e.g., dehydrohalogenation byproducts) during large-scale synthesis?

- Methodology :

- GC-MS with headspace sampling : Identify volatile impurities like 1,1,1-trifluorohexene (m/z 112) or brominated alkenes .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate non-volatile byproducts (e.g., dimerization products) .

- Contradiction resolution : Cross-validate results with NMR to distinguish overlapping signals from fluorinated impurities .

Q. How can this compound serve as a precursor for fluorinated polymers or bioactive molecules?

- Methodology :

- Polymer synthesis : Initiate radical polymerization with AIBN in toluene to generate poly(fluoroalkyl) backbones; characterize via GPC and DSC for thermal transitions .

- Bioconjugation : React with thiol-containing biomolecules (e.g., cysteine residues) under basic conditions (pH 8–9) to form stable thioether linkages .

- Pharmacological screening : Assess cytotoxicity and metabolic stability in hepatic microsomes to evaluate potential as a fluorinated prodrug .

Contradictions and Data Gaps

- Thermal decomposition pathways : Evidence from Ni-catalyzed reactions suggests radical intermediates , while computational models predict carbocation stability in polar media . Resolve via time-resolved FTIR or EPR spectroscopy.

- Biological activity : Fluorinated analogs in PubChem show conflicting enzyme inhibition data ; validate using isoform-specific assays (e.g., CYP450 isoforms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.